Tris-(2,5,8,11-tetraoxatridecyl)orthoborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is an organoboron compound with the molecular formula C27H57BO15. It is known for its unique structure, which includes three 2,5,8,11-tetraoxatridecyl groups attached to a central boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate typically involves the reaction of boric acid with 2,5,8,11-tetraoxatridecanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid or base to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various borate esters, boric acid, and substituted borate compounds. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tris-(2,5,8,11-tetraoxatridecyl)borate
- Tris-(2,5,8,11-tetraoxatridecyl)phosphate
- Tris-(2,5,8,11-tetraoxatridecyl)silicate
Uniqueness
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is unique due to its boron center, which imparts distinct chemical properties compared to similar compounds with phosphorus or silicon centers. The boron atom’s ability to form stable complexes and participate in various chemical reactions makes this compound particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C27H57BO15 |
---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethoxymethyl] borate |
InChI |
InChI=1S/C27H57BO15/c1-4-29-7-10-32-13-16-35-19-22-38-25-41-28(42-26-39-23-20-36-17-14-33-11-8-30-5-2)43-27-40-24-21-37-18-15-34-12-9-31-6-3/h4-27H2,1-3H3 |
InChI Key |
SSQFSOTWXHKSEY-UHFFFAOYSA-N |
Canonical SMILES |
B(OCOCCOCCOCCOCC)(OCOCCOCCOCCOCC)OCOCCOCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.